molecular formula C16H20N2O4 B8587812 4,7-Dimethyl-5-[2-(morpholin-4-yl)ethoxy]-1H-indole-2,3-dione CAS No. 828911-28-0

4,7-Dimethyl-5-[2-(morpholin-4-yl)ethoxy]-1H-indole-2,3-dione

Cat. No. B8587812
Key on ui cas rn: 828911-28-0
M. Wt: 304.34 g/mol
InChI Key: XSDVGPQCGPIWGF-UHFFFAOYSA-N
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Patent
US07037909B2

Procedure details

To concentrated H2SO4 (3.5 mL) at 60° C. was added N-[2,5-dimethyl-4-(2-morpholin-4-yl-ethoxy)-phenyl]-2-hydroxyimino-acetamide (1.4 g, 4.36 mmol) in portions with stirring. After the addition was finished, the mixture was heated to 75° C. and kept at this temperature for 15 min. A dark-purple solution was formed and poured upon cracked ice. Then solid NaHCO3 is added and pH was adjusted to 8.0. The mixture was extracted with CH2Cl2, dried (Na2SO4), and crystallized from CH2Cl2-hexane to give 4,7-Dimethyl-5-(2-morpholin-4-yl-ethoxy)-1H-indole-2,3-dione as brown solid 1.15 g, 87%).
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
N-[2,5-dimethyl-4-(2-morpholin-4-yl-ethoxy)-phenyl]-2-hydroxyimino-acetamide
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH3:6][C:7]1[CH:12]=[C:11]([O:13][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[C:10]([CH3:22])=[CH:9][C:8]=1[NH:23][C:24](=[O:28])[CH:25]=NO.C([O-])(O)=[O:30].[Na+]>>[CH3:22][C:10]1[C:11]([O:13][CH2:14][CH2:15][N:16]2[CH2:17][CH2:18][O:19][CH2:20][CH2:21]2)=[CH:12][C:7]([CH3:6])=[C:8]2[C:9]=1[C:25](=[O:30])[C:24](=[O:28])[NH:23]2 |f:2.3|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
N-[2,5-dimethyl-4-(2-morpholin-4-yl-ethoxy)-phenyl]-2-hydroxyimino-acetamide
Quantity
1.4 g
Type
reactant
Smiles
CC1=C(C=C(C(=C1)OCCN1CCOCC1)C)NC(C=NO)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
A dark-purple solution was formed
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
crystallized from CH2Cl2-hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C2C(C(NC2=C(C=C1OCCN1CCOCC1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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